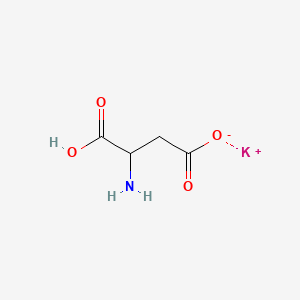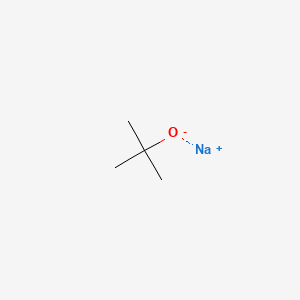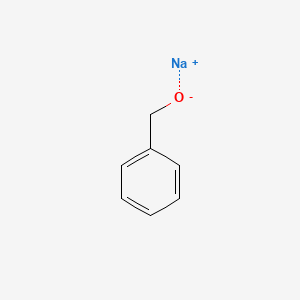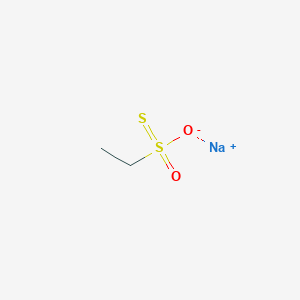
Sodium 2,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Sodium 2,5-difluorobenzoate typically involves the reaction of 2,5-difluorobenzoic acid with sodium hydroxide . This reaction produces this compound along with water and sodium fluoride as by-products . The reaction conditions usually include dissolving the acid in a suitable solvent and adding sodium hydroxide under controlled temperature and stirring conditions .
Chemical Reactions Analysis
Sodium 2,5-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.
Scientific Research Applications
Sodium 2,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium 2,5-difluorobenzoate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Sodium 2,5-difluorobenzoate can be compared with other similar compounds such as:
- Sodium 2,4-difluorobenzoate
- Sodium 3,5-difluorobenzoate
- Sodium 2,6-difluorobenzoate
These compounds share similar structural features but differ in the position of the fluorine atoms on the benzene ring, which can lead to differences in their chemical reactivity and applications .
Properties
CAS No. |
522651-42-9 |
|---|---|
Molecular Formula |
C7H4F2NaO2 |
Molecular Weight |
181.09 g/mol |
IUPAC Name |
sodium;2,5-difluorobenzoate |
InChI |
InChI=1S/C7H4F2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11); |
InChI Key |
AVOROOFRRYXINH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)C(=O)[O-])F.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)F.[Na] |
Key on ui other cas no. |
522651-42-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)
![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)











